4-(1H-indol-3-yl)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)butanamide
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Description
4-(1H-indol-3-yl)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C22H21N7O2S and its molecular weight is 447.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is α-glucosidase , an enzyme that plays a crucial role in regulating blood glucose levels by breaking down oligosaccharides and disaccharides to α-glucose . Inhibiting α-glucosidase activity is an effective therapeutic approach for the treatment of type 2 diabetes .
Mode of Action
This compound acts as a non-competitive inhibitor of α-glucosidase This results in a decrease in the enzyme’s activity .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway . By preventing the breakdown of complex carbohydrates into glucose, it reduces the amount of glucose that enters the bloodstream after a meal, helping to control blood glucose levels .
Result of Action
The inhibition of α-glucosidase by this compound leads to a decrease in postprandial hyperglycemia (high blood sugar after meals), which is beneficial for managing type 2 diabetes . Some compounds in this class have shown better inhibitory activity than the reference drug acarbose .
Properties
IUPAC Name |
4-(1H-indol-3-yl)-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2S/c30-20(9-3-5-15-13-24-17-7-2-1-6-16(15)17)23-10-11-29-14-18(26-28-29)22-25-21(27-31-22)19-8-4-12-32-19/h1-2,4,6-8,12-14,24H,3,5,9-11H2,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYUWVCPSHEAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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